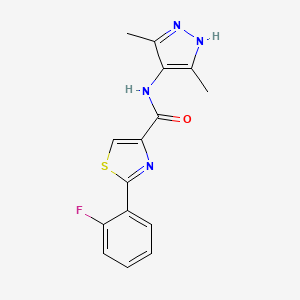
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). It was first synthesized in 2000 by researchers at the pharmaceutical company, Yoshitomi, in Japan. Since then, Y-27632 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide selectively inhibits ROCKs, which are a family of serine/threonine kinases involved in the regulation of cell shape, motility, and contractility. By inhibiting ROCKs, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide can modulate various cellular processes, including actin cytoskeleton organization, cell adhesion, and cell proliferation.
Biochemical and physiological effects:
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects. In cell culture studies, it has been shown to increase the survival and growth of various cell types, including stem cells, neurons, and cardiomyocytes. In animal studies, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to improve cardiac function following myocardial infarction and to enhance the regeneration of damaged tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide is its selectivity for ROCKs, which allows for precise modulation of cellular processes. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been shown to be effective at low concentrations, which reduces the risk of toxicity. However, one limitation of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide is its relatively short half-life, which requires frequent dosing in cell culture studies.
Zukünftige Richtungen
There are several potential future directions for the use of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide in scientific research. One area of interest is the development of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide-based therapies for various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide may have applications in tissue engineering and regenerative medicine, where it could be used to enhance the survival and growth of transplanted cells and tissues. Finally, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide may have applications in the field of gene editing, where it could be used to improve the efficiency and accuracy of gene editing techniques.
Synthesemethoden
The synthesis of 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of pyridine-3-carboxylic acid with 2-bromoethylamine hydrobromide to form 2-pyridin-3-ylethylamine. This compound is then reacted with 3-phenylpyrrolidine-1-carboxylic acid to produce 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been used in a variety of scientific research applications, including cell biology, neuroscience, and regenerative medicine. It has been shown to promote the survival and growth of various cell types, including stem cells, neurons, and cardiomyocytes. In addition, 3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide has been used to enhance the efficiency of gene editing techniques such as CRISPR/Cas9.
Eigenschaften
IUPAC Name |
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-11-8-15-5-4-10-19-13-15)21-12-9-17(14-21)16-6-2-1-3-7-16/h1-7,10,13,17H,8-9,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQZWGACYSPAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2-pyridin-3-ylethyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634924.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)
![N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)

![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)

![6-cyclopropyl-N,1,3-trimethyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7634968.png)
![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)
![2-(5,6-dimethyl-1-benzofuran-3-yl)-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B7634982.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)
![1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635017.png)
![1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7635025.png)
